molecular formula C11H8O4 B139211 3,4-Dihydroxynaphthalene-2-carboxylic acid CAS No. 135203-71-3

3,4-Dihydroxynaphthalene-2-carboxylic acid

Cat. No. B139211
M. Wt: 204.18 g/mol
InChI Key: BMHCSEJDJONPSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-Dihydroxynaphthalene-2-carboxylic acid (DHNA) is a naturally occurring compound found in various plants and fungi. It is a derivative of naphthalene and has been studied extensively for its potential applications in the field of medicine and biology.

Mechanism Of Action

3,4-Dihydroxynaphthalene-2-carboxylic acid exerts its effects through various mechanisms, including the inhibition of reactive oxygen species (ROS) and the activation of various signaling pathways. 3,4-Dihydroxynaphthalene-2-carboxylic acid has been found to inhibit the production of ROS, which can cause oxidative damage to cells and DNA. It also activates various signaling pathways, including the PI3K/Akt and MAPK/ERK pathways, which are involved in cell growth and survival.

Biochemical And Physiological Effects

3,4-Dihydroxynaphthalene-2-carboxylic acid has been shown to have various biochemical and physiological effects. It has been found to increase the levels of glutathione, a potent antioxidant, and reduce the levels of inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). 3,4-Dihydroxynaphthalene-2-carboxylic acid has also been found to increase the expression of various genes involved in cell growth and survival, including Bcl-2 and cyclin D1.

Advantages And Limitations For Lab Experiments

3,4-Dihydroxynaphthalene-2-carboxylic acid has several advantages for lab experiments, including its low toxicity and high solubility in water. However, it also has some limitations, including its instability in solution and its potential to oxidize over time.

Future Directions

There are several future directions for the research on 3,4-Dihydroxynaphthalene-2-carboxylic acid. One potential direction is to investigate its potential use as a therapeutic agent for neurodegenerative diseases. Another direction is to explore its potential use in combination with other drugs for the treatment of cancer. Additionally, further studies are needed to elucidate the underlying mechanisms of 3,4-Dihydroxynaphthalene-2-carboxylic acid's effects and to optimize its synthesis and stability.
Conclusion
3,4-Dihydroxynaphthalene-2-carboxylic acid is a naturally occurring compound with potential applications in the field of medicine and biology. It has been found to exhibit antioxidant, anti-inflammatory, and anti-cancer properties and has been studied extensively for its potential therapeutic uses. Further research is needed to fully understand its mechanisms of action and to optimize its synthesis and stability.

Synthesis Methods

3,4-Dihydroxynaphthalene-2-carboxylic acid can be synthesized through various methods, including the oxidation of 2-amino-3-hydroxynaphthalene, the reduction of 3,4-dihydroxy-2-nitronaphthalene, and the condensation of 2-naphthol and glyoxylic acid. The most commonly used method is the oxidation of 2-amino-3-hydroxynaphthalene, which involves the use of potassium permanganate or hydrogen peroxide as oxidizing agents.

Scientific Research Applications

3,4-Dihydroxynaphthalene-2-carboxylic acid has been extensively studied for its potential applications in the field of medicine and biology. It has been found to exhibit antioxidant, anti-inflammatory, and anti-cancer properties. 3,4-Dihydroxynaphthalene-2-carboxylic acid has been shown to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. It has also been found to have neuroprotective effects and can potentially be used to treat neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

CAS RN

135203-71-3

Product Name

3,4-Dihydroxynaphthalene-2-carboxylic acid

Molecular Formula

C11H8O4

Molecular Weight

204.18 g/mol

IUPAC Name

3,4-dihydroxynaphthalene-2-carboxylic acid

InChI

InChI=1S/C11H8O4/c12-9-7-4-2-1-3-6(7)5-8(10(9)13)11(14)15/h1-5,12-13H,(H,14,15)

InChI Key

BMHCSEJDJONPSF-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=C(C(=C2O)O)C(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=C2O)O)C(=O)O

synonyms

2-Naphthalenecarboxylic acid, 3,4-dihydroxy- (9CI)

Origin of Product

United States

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